7-methyl-2H-1,4-benzoxazine-3(4H)-thione
Description
7-Methyl-2H-1,4-benzoxazine-3(4H)-thione (CAS: 14183-51-8) is a heterocyclic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol. Its structure features a benzoxazine core substituted with a methyl group at position 7 and a thione (C=S) group at position 3 (Figure 1). The thione group introduces distinct electronic and steric properties compared to ketone (C=O) analogs, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
7-methyl-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)11-5-9(12)10-7/h2-4H,5H2,1H3,(H,10,12) |
InChI Key |
LDSJUAWDVLZBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of 7-methyl-2H-1,4-benzoxazine-3(4H)-thione include:
Key Observations :
- Substitution Position : Methyl at C7 (target compound) vs. C4 (4-methyl analog) alters steric effects and receptor binding. For example, platelet aggregation inhibitors with substitutions at C7 exhibit superior IC₅₀ values (e.g., 8.94 µM for compound 93d) due to reduced steric hindrance .
- Thione vs.
- Halogenation: Fluoro-substituted analogs (e.g., 7-fluoro-6-amino derivative) demonstrate higher herbicidal activity due to increased stability and membrane permeability .
Antithrombotic Activity
1,4-Benzoxazine-3(4H)-one derivatives inhibit platelet aggregation by targeting GPIIb/IIIa receptors. The thione analog may exhibit enhanced binding due to sulfur's electronegativity, though this requires experimental validation .
Herbicidal Potential
- Target Compound: Limited data exist, but methyl substitution at C7 may mimic chloro-substituted DIBOA derivatives (e.g., 6-Cl-DIBOA), which show 2–3× higher phytotoxicity than unsubstituted analogs .
- DIBOA/DIMBOA: Natural benzoxazinoids disrupt mitochondrial electron transport and induce oxidative stress, serving as models for synthetic herbicides .
Physicochemical Properties
- Stability : Thione derivatives may exhibit lower thermal stability than ketones due to weaker C=S bonds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
